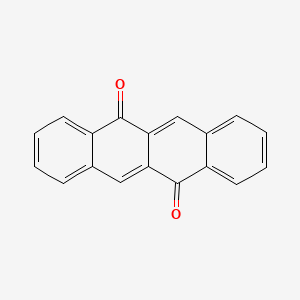
Tetracene-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracene-5,11-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a molecular formula of C18H10O2. This compound is known for its distinctive yellow color and is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracene-5,11-dione can be synthesized through several methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as acetic acid, and requires heating to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound. Industrial methods often involve the use of catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of tetracenequinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro tetracene derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated tetracene derivatives.
Applications De Recherche Scientifique
Tetracene-5,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Mécanisme D'action
The mechanism of action of tetracene-5,11-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). The compound’s ability to interact with DNA and other cellular targets makes it a promising candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar chemical properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Naphthacene-5,12-dione: A structurally related compound with similar reactivity.
Uniqueness
Tetracene-5,11-dione is unique due to its specific molecular structure, which allows for distinct interactions with biological targets. Its ability to intercalate into DNA and disrupt cellular processes sets it apart from other similar compounds. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
52755-65-4 |
|---|---|
Formule moléculaire |
C18H10O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
tetracene-5,11-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H |
Clé InChI |
WMGPULVNZTVHEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=CC4=CC=CC=C4C3=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
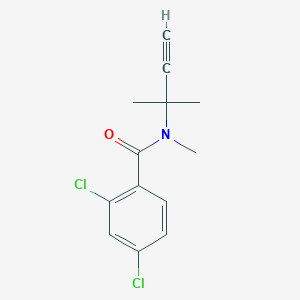
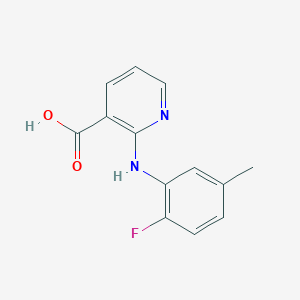
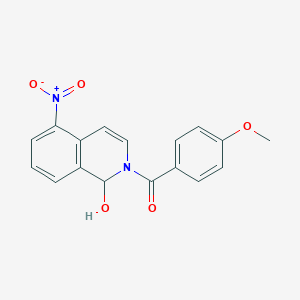
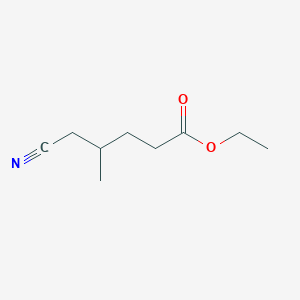
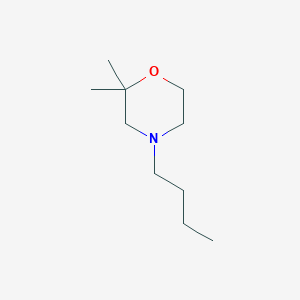
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
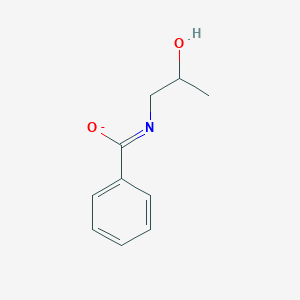
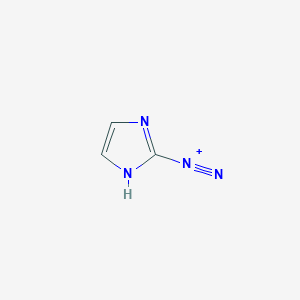

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
